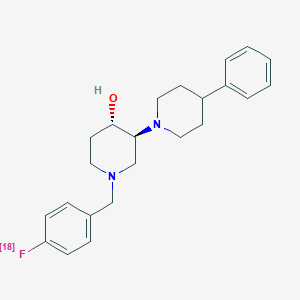
4-Fluorobenzyltrozamicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzyltrozamicol (4-FBT) is a chemical compound that has gained significant attention in scientific research for its potential use in the treatment of various neurological disorders. This compound is a selective antagonist of the muscarinic acetylcholine receptor subtype M2, which is primarily found in the central nervous system.
Wirkmechanismus
The mechanism of action of 4-Fluorobenzyltrozamicol involves its selective binding to the M2 muscarinic acetylcholine receptor subtype. This receptor is primarily found in the central nervous system and is involved in various physiological processes, including cognition, memory, and mood regulation. By blocking the M2 receptor, 4-Fluorobenzyltrozamicol modulates these processes and improves cognitive function, memory, and mood.
Biochemische Und Physiologische Effekte
4-Fluorobenzyltrozamicol has been shown to have various biochemical and physiological effects in animal models. It has been found to increase acetylcholine levels in the brain, which is involved in cognitive function and memory. Additionally, 4-Fluorobenzyltrozamicol has been shown to increase dopamine and serotonin levels in the brain, which are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Fluorobenzyltrozamicol in lab experiments include its high selectivity for the M2 receptor, its ability to improve cognitive function and memory, and its anxiolytic and antidepressant effects. However, the limitations of using 4-Fluorobenzyltrozamicol include its potential toxicity and its limited availability.
Zukünftige Richtungen
There are several future directions for the study of 4-Fluorobenzyltrozamicol. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration of 4-Fluorobenzyltrozamicol in humans. Finally, the development of more selective and potent M2 receptor antagonists could lead to the development of more effective treatments for neurological disorders.
Synthesemethoden
The synthesis of 4-Fluorobenzyltrozamicol involves the reaction of 4-fluorobenzylamine with trozamicol. The reaction is carried out in the presence of a catalyst under controlled conditions. The resulting product is purified and characterized using various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-Fluorobenzyltrozamicol has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases. Additionally, 4-Fluorobenzyltrozamicol has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Eigenschaften
CAS-Nummer |
154824-77-8 |
|---|---|
Produktname |
4-Fluorobenzyltrozamicol |
Molekularformel |
C23H29FN2O |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
(3S,4S)-1-[(4-(18F)fluoranylphenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol |
InChI |
InChI=1S/C23H29FN2O/c24-21-8-6-18(7-9-21)16-25-13-12-23(27)22(17-25)26-14-10-20(11-15-26)19-4-2-1-3-5-19/h1-9,20,22-23,27H,10-17H2/t22-,23-/m0/s1/i24-1 |
InChI-Schlüssel |
HPZHSYBCGLDRCT-NOAXBIBBSA-N |
Isomerische SMILES |
C1CN(C[C@@H]([C@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)[18F] |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC=C(C=C4)F |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC=C(C=C4)F |
Synonyme |
4-F(18)fluorobenzyl-trozamicol 4-fluorobenzyltrozamicol 4-fluorobenzyltrozamicol, (trans-(-))-stereoisomer F(18)FBT p-(18F)fluorobenzyltrozamicol p-FBT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



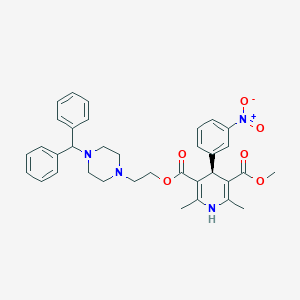


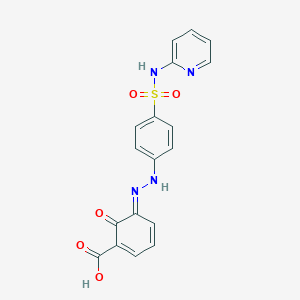
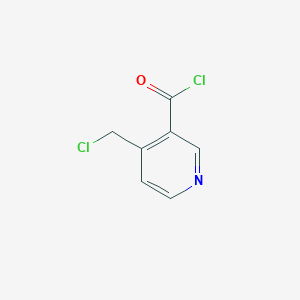
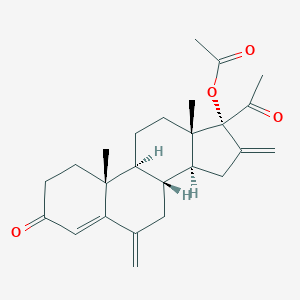

![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)

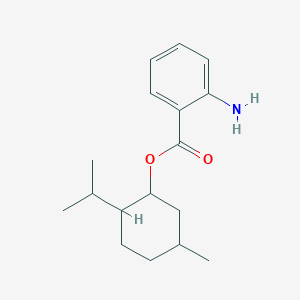
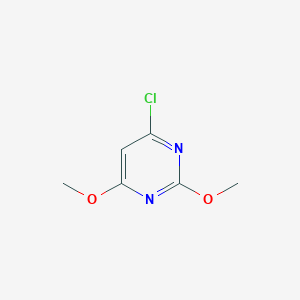

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
